Cas no 89364-31-8 (oxolane-3-carboxylic acid)

oxolane-3-carboxylic acid structure
oxolane-3-carboxylic acid structure
Produktname:oxolane-3-carboxylic acid
CAS-Nr.:89364-31-8
MF:C5H8O3
MW:116.115221977234
MDL:MFCD00005350
CID:711628
PubChem ID:24860749

oxolane-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Tetrahydro-3-furancarboxylic acid
    • Tetrahydro-3-Furoic Acid
    • 3-Furancarboxylic acid,tetrahydro-
    • 4,7-Dimethoxy-1-Indanone
    • Tetrahydro-3-furoic
    • Tetrahydro-furan-3-carboxylic acid
    • Tetrahydrofuran-3-carboxylic acid
    • Oxolane-3-carboxylic Acid
    • 3-Furancarboxylic acid, tetrahydro-
    • 3-oxolanecarboxylic acid
    • Tetrahydro-3-furoicacid
    • PubChem22077
    • 3-tetrahydrofuroic acid
    • rac-tetrahydro-3-furoic acid
    • (RS)-3-Tetrahydrofuroic acid
    • 3-tetrahydrofuranecarboxylic acid
    • 3-tetrahydrofuran-carboxylic acid
    • EBD2000
    • BOTREHHXSQGWT
    • 3-Furoic acid, tetrahydro- (6CI, 7CI)
    • Tetrahydro-3-furancarboxylic acid (ACI)
    • 1,2,3,4-Tetrahydrofuran-3-carboxylic acid
    • Tetrahydro-3-furanoic acid
    • oxolane-3-carboxylic acid
    • MDL: MFCD00005350
    • Inchi: 1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)
    • InChI-Schlüssel: BOTREHHXSQGWTR-UHFFFAOYSA-N
    • Lächelt: O1CCC(C(=O)O)C1

Berechnete Eigenschaften

  • Genaue Masse: 116.047344g/mol
  • Oberflächenladung: 0
  • XLogP3: -0.3
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 1
  • Monoisotopenmasse: 116.047344g/mol
  • Monoisotopenmasse: 116.047344g/mol
  • Topologische Polaroberfläche: 46.5Ų
  • Schwere Atomanzahl: 8
  • Komplexität: 99.8
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Pale-yellow to Yellow-brown Liquid
  • Dichte: 1.214 g/mL at 25 °C(lit.)
  • Siedepunkt: 140 °C/15 mmHg(lit.)
  • Flammpunkt: Fahrenheit: >230° f
    Celsius: >110° c
  • Brechungsindex: n20/D 1.4605(lit.)
  • Löslichkeit: Nicht bestimmt

oxolane-3-carboxylic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305 + P351 + P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: 26-37/39
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Sealed in dry,Room Temperature

oxolane-3-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A131779-1g
Tetrahydrofuran-3-carboxylic acid
89364-31-8 97% stabilized 250 ppm BHT
1g
$6.0 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045794-1g
Tetrahydrofuran-3-carboxylic acid
89364-31-8 98%
1g
¥39 2023-02-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02165-100G
oxolane-3-carboxylic acid
89364-31-8 97%
100g
¥ 1,676.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02165-250G
oxolane-3-carboxylic acid
89364-31-8 97%
250g
¥ 3,432.00 2023-04-13
TRC
T293610-25g
Tetrahydro-3-furoic Acid
89364-31-8
25g
$ 494.00 2023-09-06
Chemenu
CM104579-500g
oxolane-3-carboxylic acid
89364-31-8 97%
500g
$1248 2023-03-04
eNovation Chemicals LLC
D494901-5G
oxolane-3-carboxylic acid
89364-31-8 97%
5g
$45 2023-05-13
abcr
AB285793-10 g
Tetrahydro-furan-3-carboxylic acid, 97%; .
89364-31-8 97%
10g
€104.20 2023-06-21
Enamine
EN300-53423-0.05g
oxolane-3-carboxylic acid
89364-31-8 95%
0.05g
$19.0 2023-04-30
Enamine
EN300-53423-2.5g
oxolane-3-carboxylic acid
89364-31-8 95%
2.5g
$48.0 2023-04-30

oxolane-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Bismuth palladium telluride (Bi0.35PdTe0.23) Solvents: Methanol ,  Water ;  8 h, 1 atm, 50 °C
Referenz
Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd-Bi-Te/C (PBT/C) Catalyst
Ahmed, Maaz S.; Mannel, David S.; Root, Thatcher W. ; Stahl, Shannon S., Organic Process Research & Development, 2017, 21(9), 1388-1393

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Nickel Solvents: Water ;  78 h, 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Pyrazolo-[1,5-a]-1,3,5-triazine corticotropin-releasing factor (CRF) receptor ligands
Gilligan, Paul J.; Folmer, Beverly K.; Hartz, Richard A.; Koch, Stephanie; Nanda, Kausik K.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(18), 4093-4102

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Water ;  3 h, pH 9.8 - 10.1, rt
Referenz
Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" Oxidations
Rafiee, Mohammad ; Konz, Zachary M.; Graaf, Matthew D.; Koolman, Hannes F.; Stahl, Shannon S., ACS Catalysis, 2018, 8(7), 6738-6744

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol ;  1 d, 3.5 atm, rt
Referenz
Chiral heterospirocyclic 2H-azirin-3-amines as synthons for 3-amino-2,3,4,5-tetrahydrofuran-3-carboxylic acid and their use in peptide synthesis
Stamm, Simon; Linden, Anthony; Heimgartner, Heinz, Helvetica Chimica Acta, 2003, 86(5), 1371-1396

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetonitrile ,  Ethyl acetate ,  Water
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride
Referenz
An improved and practical Sharpless oxidation of primary alcohols to the carboxylic acids
Prashad, Mahavir; Lu, Yansong; Kim, Hong-Yong; Hu, Bin; Repic, Oljan; et al, Synthetic Communications, 1999, 29(17), 2937-2942

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Pyridinium tribromide Catalysts: Acetylcholine chloride ,  4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: Tetrahydropyran ,  Water ;  rt; 120 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: (+)-Tartaric acid Solvents: Water ;  acidified, rt
Referenz
TEMPO-mediated oxidation of primary alcohols to carboxylic acids by exploitation of ethers in an aqueous-organic biphase system
Mei, Zhen-Wu; Ma, Li-Jian; Kawafuchi, Hiroyuki; Okihara, Takumi; Inokuchi, Tsutomu, Bulletin of the Chemical Society of Japan, 2009, 82(8), 1000-1002

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Water ;  6 h, 60 °C
Referenz
Catalytic Hydrogenation of Biomass-Derived Furoic Acid to Tetrahydrofuroic Acid Derivatives over Pd/CoOx Catalyst in Water
Priya, Bhanu; Kumar, Ankit; Dostagir, Sk nazmul hasan md; Shrotri, Abhijit ; Singh, Sanjay Kumar, ChemCatChem, 2022, 14(16),

oxolane-3-carboxylic acid Raw materials

oxolane-3-carboxylic acid Preparation Products

oxolane-3-carboxylic acid Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89364-31-8)oxolane-3-carboxylic acid
A26924
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atkchemica
(CAS:89364-31-8)oxolane-3-carboxylic acid
CL18748
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung